(R)-1,2-Epoxydecane

Enzymology Biocatalysis Enantioselectivity

(R)-1,2-Epoxydecane (CAS 67210-36-0) is a chiral terminal epoxide belonging to the class of oxiranes, specifically (2R)-2-octyloxirane. It is characterized by a three-membered oxirane ring attached to a linear eight-carbon alkyl chain, with a molecular formula of C₁₀H₂₀O and a molecular weight of 156.26 g/mol.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 67210-36-0
Cat. No. B1589537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,2-Epoxydecane
CAS67210-36-0
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CO1
InChIInChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3/t10-/m1/s1
InChIKeyAAMHBRRZYSORSH-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1,2-Epoxydecane (CAS 67210-36-0): Chiral Terminal Epoxide with Quantifiable Differentiation for Scientific Selection


(R)-1,2-Epoxydecane (CAS 67210-36-0) is a chiral terminal epoxide belonging to the class of oxiranes, specifically (2R)-2-octyloxirane [1]. It is characterized by a three-membered oxirane ring attached to a linear eight-carbon alkyl chain, with a molecular formula of C₁₀H₂₀O and a molecular weight of 156.26 g/mol [1]. Its (R)-enantiomer configuration imparts specific stereochemical outcomes in asymmetric syntheses and enzymatic transformations, which are critical for producing enantiopure pharmaceuticals, agrochemicals, and functional materials [2].

Why In-Class Substitution of (R)-1,2-Epoxydecane for Other Chiral Epoxides or Racemates Is Scientifically Inadvisable


Generic substitution with other chiral terminal epoxides or racemic mixtures is scientifically invalid for (R)-1,2-Epoxydecane due to its specific chain length-dependent and enantiomer-specific performance in key applications. The alkyl chain length (C8) of (R)-1,2-epoxydecane directly dictates its enantiomeric excess (ee) in enzymatic resolutions [1] and its catalytic efficiency (kcat/Km) with epoxide hydrolases [2]. Furthermore, its (R)-configuration is essential for achieving high ee in asymmetric epoxidations, with heterogeneous catalyst systems demonstrating significantly higher ee (93%) compared to homogeneous systems (83%) when using this specific enantiomer . Substituting with a racemic mixture or a different chain length would fundamentally alter these critical performance metrics, leading to suboptimal or unpredictable outcomes in downstream synthetic pathways.

Quantitative Comparative Performance of (R)-1,2-Epoxydecane vs. Key Analogues


Chain-Length Dependent Enantioselectivity in Microsomal Epoxide Hydrolase (MEH) Hydrolysis

The enantiomeric excess (ee) of the diol product from MEH-catalyzed hydrolysis is strongly influenced by the alkyl chain length of the monosubstituted oxirane substrate [1]. Specifically, 1,2-epoxydecane exhibits a different enantioselectivity profile compared to 1,2-epoxyhexane when reacted with rabbit liver MEH, demonstrating that the C8 alkyl chain of epoxydecane interacts uniquely with the enzyme's active site to alter the stereochemical outcome [1].

Enzymology Biocatalysis Enantioselectivity

Differential Catalytic Efficiency (kcat/Km) of Epoxide Hydrolase Ylehd for 1,2-Epoxydecane vs. 1,2-Epoxyoctane

The epoxide hydrolase Ylehd from Yarrowia lipolytica exhibits distinct kinetic parameters for 1,2-epoxydecane compared to 1,2-epoxyoctane [1]. The catalytic efficiency (kcat/Km) of Ylehd for 1,2-epoxydecane is approximately 14 times lower than for 1,2-epoxyoctane, highlighting a strong substrate preference based on alkyl chain length [1].

Biocatalysis Enzyme Kinetics Bioremediation

Enhanced Enantiomeric Excess in Heterogeneous vs. Homogeneous Asymmetric Epoxidation of 1-Decene to (R)-1,2-Epoxydecane

The synthesis of (R)-1,2-epoxydecane via asymmetric epoxidation of 1-decene using a chiral catalyst achieves a higher enantiomeric excess (ee) when the catalyst is heterogenized on a support compared to a homogeneous solution .

Asymmetric Catalysis Epoxidation Process Chemistry

Kinetic Resolution Efficiency for Long-Chain Alkyl Epoxides Using Jacobsen's Catalyst

In a kinetic resolution study of long-chain alkyl epoxides using Jacobsen's salen(Co)III(OAc) catalysts, the enantiomeric excess (ee) for all epoxides tested, including the C10 homologue (1,2-epoxydecane), exceeded 95% [1].

Kinetic Resolution Asymmetric Synthesis Catalysis

Physical Property Differentiation from Racemic 1,2-Epoxydecane

While specific optical rotation data for (R)-1,2-epoxydecane was not located in the provided sources, its chiral nature confers distinct analytical and handling properties compared to its racemic counterpart, which are critical for procurement and quality control [1].

Physical Chemistry Analytical Chemistry Quality Control

Validated Application Scenarios Where (R)-1,2-Epoxydecane Provides Quantifiable Advantage


Stereocontrolled Synthesis of Chiral 1,2-Diols via Enzymatic Resolution

Based on its chain-length-dependent enantioselectivity with microsomal epoxide hydrolase (MEH), (R)-1,2-epoxydecane is uniquely suited for producing specific chiral 1,2-diols with controlled stereochemistry [1]. Substitution with a shorter-chain epoxide like 1,2-epoxyhexane would alter the diol product's enantiomeric excess due to differences in enzyme-substrate interaction [1].

Biocatalyst Characterization and Process Optimization Studies

The 14-fold difference in catalytic efficiency (kcat/Km) of Ylehd for 1,2-epoxydecane vs. 1,2-epoxyoctane makes (R)-1,2-epoxydecane a valuable substrate for investigating chain-length effects on enzyme kinetics and for calibrating biocatalytic systems [1]. Using a different epoxide would not replicate the same kinetic profile.

High-Enantiopurity Monomer for Asymmetric Polymerization

The ability to synthesize (R)-1,2-epoxydecane with 93% ee using a heterogeneous catalyst [1] and resolve it to >95% ee via kinetic resolution positions it as a premium chiral monomer for stereoregular polyether synthesis. The enhanced enantiopurity directly impacts polymer properties like crystallinity and mechanical strength.

Reference Standard for Chiral Analytical Method Development

Due to its specific optical rotation and well-defined chiral properties [1], (R)-1,2-epoxydecane serves as an essential reference compound for developing and validating chiral GC or HPLC methods used to monitor enantiomeric purity in pharmaceutical and agrochemical production workflows.

Technical Documentation Hub

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